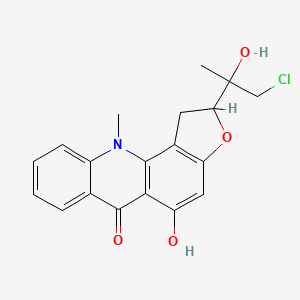

Isogravacridonechlorine

Description

Overview of Natural Products in Chemical Biology and Medicinal Chemistry

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and have played a pivotal role in advancing the fields of chemical biology and medicinal chemistry. These structurally diverse molecules provide unique scaffolds that have been optimized through evolution for biological activity, offering a rich source of lead compounds for the development of new therapeutic agents. The study of natural products continues to be a vibrant area of research, with ongoing efforts to isolate, characterize, and synthesize novel compounds with potent biological activities.

The Acridone (B373769) Alkaloid Class: Structural Diversity and Biological Relevance

Isogravacridonechlorine belongs to the acridone class of alkaloids, a group of nitrogen-containing heterocyclic compounds. rsc.orgnih.govresearchgate.net Acridone alkaloids are found predominantly in the Rutaceae family of plants. researchgate.net The basic acridone structure can be modified in numerous ways, leading to a wide array of derivatives with diverse biological properties. nih.govresearchgate.net These activities include antimicrobial, antiviral, and antitumor effects, making acridone alkaloids a subject of significant interest in medicinal chemistry. rsc.orgacs.org The planar structure of the acridone ring system allows these molecules to intercalate with DNA, a mechanism that contributes to their cytotoxic and anticancer properties. rsc.org

Historical and Ethnobotanical Significance of Ruta Species

The genus Ruta, to which the primary sources of Isogravacridonechlorine belong, has a long history of use in traditional medicine across various cultures. nih.govnih.govresearchgate.net Species such as Ruta graveolens (common rue) and Ruta chalepensis have been employed for a wide range of ailments. nih.govnih.govnih.gov These plants are known to be rich in a variety of secondary metabolites, including essential oils, coumarins, flavonoids, and a significant number of alkaloids. nih.govresearchgate.netmdpi.com The ethnobotanical uses of Ruta species have often guided scientific investigation into their chemical constituents and pharmacological properties.

Rationale for In-depth Academic Investigation of Isogravacridonechlorine

The unique chemical structure of Isogravacridonechlorine, a chlorinated acridone alkaloid, presents a compelling case for detailed academic study. nih.gov Its presence in traditionally used medicinal plants of the Ruta genus suggests potential biological activity. nih.govmdma.chljmu.ac.uk Research into Isogravacridonechlorine has indicated a notable effect on the viability of breast cancer cells (MDA-MB-231). nih.gov Specifically, it has been shown to disrupt the cell cycle and induce apoptosis through the activation of an intrinsic pathway. nih.gov This preliminary evidence underscores the need for further investigation to fully elucidate its mechanism of action and potential as a lead compound for anticancer drug development.

Current Gaps in Scholarly Understanding of Isogravacridonechlorine

Despite the initial promising findings, significant gaps remain in the scientific understanding of Isogravacridonechlorine. While its cytotoxic effects on a specific cancer cell line have been reported, comprehensive studies on its broader biological activity profile are lacking. nih.gov Furthermore, detailed investigations into its mechanism of action at the molecular level are needed to fully understand how it exerts its effects. The complete biosynthetic pathway of this chlorinated alkaloid within Ruta species also remains to be fully elucidated. Addressing these knowledge gaps through further research is crucial for determining the full potential of Isogravacridonechlorine in medicinal chemistry.

Chemical and Physical Properties of Isogravacridonechlorine

| Property | Value | Source |

| Molecular Formula | C19H18ClNO4 | nih.gov |

| Molecular Weight | 359.8 g/mol | nih.gov |

| IUPAC Name | 2-(1-chloro-2-hydroxypropan-2-yl)-5-hydroxy-11-methyl-1,2-dihydrofuro[2,3-c]acridin-6-one | nih.gov |

| CAS Number | 62512-94-1 | nih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 247 - 250 °C | nih.gov |

| Natural Sources | Ruta graveolens, Ruta chalepensis | nih.govmdma.chljmu.ac.uk |

Structure

3D Structure

Properties

CAS No. |

62512-94-1 |

|---|---|

Molecular Formula |

C19H18ClNO4 |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

2-(1-chloro-2-hydroxypropan-2-yl)-5-hydroxy-11-methyl-1,2-dihydrofuro[2,3-c]acridin-6-one |

InChI |

InChI=1S/C19H18ClNO4/c1-19(24,9-20)15-7-11-14(25-15)8-13(22)16-17(11)21(2)12-6-4-3-5-10(12)18(16)23/h3-6,8,15,22,24H,7,9H2,1-2H3 |

InChI Key |

PGOOUZZLZBIMRI-UHFFFAOYSA-N |

SMILES |

CC(CCl)(C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)O |

Canonical SMILES |

CC(CCl)(C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)O |

melting_point |

247-250°C |

Other CAS No. |

62512-94-1 |

physical_description |

Solid |

Synonyms |

isogravacridonchlorine |

Origin of Product |

United States |

Isolation and Occurrence of Isogravacridonechlorine

Botanical Origin from Ruta graveolens L. and Ruta chalepensis L.

Isogravacridonechlorine has been identified and isolated from two primary botanical sources: Ruta graveolens L., commonly known as common rue, and Ruta chalepensis L., or fringed rue. researchgate.netresearchgate.netbiodeep.cnacs.org Both species belong to the Rutaceae family, which is renowned for producing a wide array of secondary metabolites, including various classes of alkaloids and coumarins. researchgate.netacademicjournals.org The presence of Isogravacridonechlorine in these plants is a subject of chemotaxonomic interest, contributing to the chemical profile that distinguishes the Ruta genus. researchgate.net

Phytogeographical Distribution and Cultivation Considerations of Source Plants

The natural distribution and cultivation of Ruta graveolens and Ruta chalepensis are key factors in the accessibility of plant biomass for the extraction of Isogravacridonechlorine.

Ruta graveolens L. (Common Rue): This aromatic perennial subshrub is native to Southeastern Europe, specifically the Balkan Peninsula, and is a characteristic element of the Pontic phytogeographical region. plantpono.orgsi.eduunits.it However, its history of use in traditional medicine and as a culinary herb has led to its widespread cultivation across the globe. plantpono.orgallresearchjournal.com It has become naturalized in various parts of Europe, North and South America, Africa, and Asia. plantpono.orgresearchgate.net

Ruta graveolens is a hardy plant that thrives in well-drained, moderately fertile soil and prefers a hot, dry site in full sun or partial shade. rhs.org.uk Its adaptability makes it suitable for various garden types, including gravel and Mediterranean-style gardens. rhs.org.uk Propagation is typically achieved through sowing seeds in the spring or by taking semi-hardwood cuttings in the summer or autumn. plantura.garden The plant is generally resilient to pests and diseases. rhs.org.uk

Ruta chalepensis L. (Fringed Rue): Indigenous to the Mediterranean basin and the Canary Islands, Ruta chalepensis grows in rocky places and dry thickets. si.eduallresearchjournal.com Its distribution is circum-Mediterranean, and it is also cultivated in other temperate and tropical regions, including India. allresearchjournal.comresearchgate.net

Cultivation of Ruta chalepensis requires conditions that mimic its native habitat. It prefers bright, direct sunlight and well-draining, loamy soil. earthone.iorhs.org.uk The plant is well-suited to coastal and Mediterranean climates. rhs.org.uk Like its relative, it can be propagated from either seeds or cuttings. plantiary.com

Table 1: Distribution and Cultivation of Source Plants

| Feature | Ruta graveolens L. | Ruta chalepensis L. |

|---|---|---|

| Native Region | Southeastern Europe (Balkan Peninsula). plantpono.orgsi.edu | Mediterranean Region, Canary Islands. si.eduallresearchjournal.com |

| Global Distribution | Naturalized worldwide, including Europe, Americas, Africa, Asia. plantpono.orgresearchgate.net | Temperate and tropical countries, including India. allresearchjournal.com |

| Habitat | Prefers hot, dry sites. rhs.org.uk | Rocky places, dry thickets. allresearchjournal.com |

| Soil Preference | Moderately fertile, well-drained. rhs.org.uk | Well-draining, loamy. earthone.io |

| Sunlight | Full sun to partial shade. rhs.org.uk | Bright, direct sunlight. earthone.io |

| Propagation | Seeds or semi-hardwood cuttings. plantura.garden | Seeds or cuttings. plantiary.com |

Specific Plant Parts Yielding Isogravacridonechlorine (e.g., Roots, Aerial Parts)

Research has shown that the distribution of alkaloids can vary significantly between different organs of the same plant. Isogravacridonechlorine has been successfully isolated from both the roots and the aerial parts of its source species. Specifically, studies have documented its isolation from the roots of Ruta chalepensis. researchgate.netljmu.ac.uk In the case of Ruta graveolens, the compound has been identified in extracts derived from the leaves. researchgate.net Dihydroacridone alkaloids, the subclass to which Isogravacridonechlorine belongs, are noted to be predominantly isolated from Ruta graveolens. researchgate.net

Extraction Methodologies from Plant Biomass

The initial step in isolating Isogravacridonechlorine involves extracting the total alkaloid content from the dried and powdered plant material. Given that alkaloids exist in the plant as both free bases and salts, solvents like ethanol (B145695) or methanol (B129727) are often employed for initial extraction as they can dissolve both forms. researchgate.net

A common procedure involves the Soxhlet extraction of the plant biomass, which ensures a thorough extraction. frontiersin.orgproquest.com This can be followed by an acid-base washing procedure. The crude alcoholic extract is concentrated, and then partitioned between an immiscible organic solvent (like chloroform (B151607) or ethyl acetate) and an acidic aqueous solution. researchgate.netresearchgate.net The alkaloids, being basic, form salts and move into the aqueous phase, which separates them from neutral and weakly acidic compounds left in the organic layer. researchgate.netjocpr.com

More advanced techniques include ultrasound-assisted extraction. One method developed for Ruta graveolens involves using a sonicated solution containing a surfactant as the extracting agent. researchgate.netscielo.br After extraction, the alkaloids are precipitated using a reagent like Mayer's reagent, redissolved in an alkaline solution, and finally extracted with an organic solvent such as chloroform. scielo.br

Advanced Separation and Purification Techniques for Alkaloids

Following the initial extraction, a complex mixture of various compounds is obtained. Isolating Isogravacridonechlorine requires sophisticated separation and purification techniques that exploit the physicochemical properties of alkaloids.

Chromatographic Strategies for Isolation

Chromatography is the cornerstone of alkaloid purification.

Column Chromatography (CC): This is the primary technique used for the large-scale separation of the crude alkaloid extract. Silica gel is the most common stationary phase. mdpi.comresearchgate.netnih.gov The extract is loaded onto the column and eluted with a gradient system of solvents, typically starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol. mdpi.com This process separates the compounds based on their polarity, yielding multiple fractions.

Thin-Layer Chromatography (TLC): TLC is used extensively to monitor the separation process in column chromatography, to identify the fractions containing the target compound, and for preliminary purification. ljmu.ac.ukresearchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high degree of purity, semi-preparative or preparative HPLC is often employed. nih.gov This technique offers higher resolution and efficiency compared to standard column chromatography.

Solvent Partitioning and Fractionation Approaches

Solvent-solvent partitioning, or liquid-liquid extraction, is a fundamental technique used both in initial cleanup and for fractionation. jocpr.com The "acid-base shakeout" method is particularly effective for selectively extracting alkaloids. researchgate.net

The process involves:

Dissolving the crude extract (e.g., from an initial ethanol extraction) in a mixture of an organic solvent and a dilute acid (e.g., tartaric or hydrochloric acid). researchgate.netresearchgate.net

The basic alkaloids form salts and partition into the aqueous acidic layer, leaving non-basic impurities in the organic layer. researchgate.net

The layers are separated, and the aqueous layer containing the alkaloid salts is then made basic by adding a base like sodium carbonate or ammonia. researchgate.netresearchgate.net

This converts the alkaloid salts back to their free-base form, which can then be extracted out of the aqueous solution using a fresh organic solvent (e.g., chloroform, ethyl acetate). researchgate.netscielo.br

This process can be repeated to improve the purity of the total alkaloid fraction before proceeding to more precise chromatographic separations.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Isogravacridonechlorine |

| Rutin |

| Umbelliferone |

| Scopoletin |

| Psoralen |

| Xanthotoxin |

| Isopimpinellin |

| Rutamarin |

| Rutacultin |

| Skimmianine |

| Kokusaginine |

| 6-Methoxydictamnine |

| Edulinine |

| Graveoline |

| Chalepensin |

| Rutacridone (B1680283) |

| Rutacridone epoxide |

| Gravacridondiol |

| Dictamnine (B190991) |

| Pteleine |

| Maculosidine |

| Graveolinine |

| 4-Methoxy-1-methyl-2(1H)-quinolinone |

Structural Elucidation and Characterization of Isogravacridonechlorine

Probing the Core Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of Isogravacridonechlorine. Both one-dimensional and two-dimensional NMR experiments have been pivotal in assembling the molecular puzzle.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analysis

The ¹H NMR spectrum of Isogravacridonechlorine reveals characteristic signals that provide initial clues to its structure. Analysis of the chemical shifts, integration, and coupling constants of the proton signals allows for the identification of the different types of protons and their immediate electronic environment. Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and connectivity.

Detailed ¹H and ¹³C NMR data are essential for the initial framework of the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To establish the precise connectivity of the atoms within Isogravacridonechlorine, a suite of two-dimensional NMR experiments is employed. acs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This information is crucial for connecting the individual spin systems identified by COSY and for piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is instrumental in determining the relative stereochemistry of the molecule, showing which protons are close to each other in space, even if they are not directly connected through chemical bonds.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of the proton and carbon signals is achieved, leading to the elucidation of the planar structure and relative stereochemistry of Isogravacridonechlorine. acs.org

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of Isogravacridonechlorine. ljmu.ac.uk High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the deduction of the precise molecular formula. uj.ac.za In the case of Isogravacridonechlorine, the molecular formula has been determined to be C₁₉H₁₈ClNO₄. uj.ac.zanih.gov

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The way the molecule breaks apart upon ionization can help to confirm the presence of specific functional groups and substructures, corroborating the data obtained from NMR spectroscopy.

Table 1: Mass Spectrometry Data for Isogravacridonechlorine

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈ClNO₄ | uj.ac.zanih.gov |

| Molecular Weight | 359.8 g/mol | nih.gov |

| Exact Mass | 359.0924357 Da | nih.gov |

Ancillary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Infrared Spectroscopy)

While NMR and mass spectrometry provide the primary structural data, other spectroscopic techniques offer complementary information.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy measures the absorption of UV or visible light by the molecule. itwreagents.compsu.edu The resulting spectrum is characteristic of the chromophores present in the molecule, such as aromatic rings and conjugated systems. mrclab.com This technique helps to confirm the presence of the acridone (B373769) core in Isogravacridonechlorine.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. itwreagents.com The resulting spectrum displays absorption bands corresponding to specific functional groups. lehigh.edu For Isogravacridonechlorine, IR spectroscopy would be expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and carbon-chlorine (C-Cl) bonds, further confirming the structural assignments.

Chemical Derivatization and Degradation Studies for Structural Confirmation

In some cases, chemical reactions are performed on a natural product to either confirm its structure or to determine certain stereochemical details. nih.govnorthwestern.eduyoutube.com This can involve creating a derivative of the molecule that is more amenable to analysis or breaking the molecule down into smaller, more easily identifiable fragments. researchgate.netnih.gov For complex alkaloids like Isogravacridonechlorine, derivatization can be a valuable tool to verify the proposed structure. acs.org

Comparative Structural Analysis with Cognate Furoacridone Alkaloids

Isogravacridonechlorine belongs to the furoacridone class of alkaloids. scribd.com Comparing its spectroscopic data with those of known related compounds, such as rutacridone (B1680283) and gravacridonediol, is a crucial step in its structural elucidation. acs.orgresearchgate.netnih.gov Similarities and differences in the NMR and mass spectra can provide strong evidence for the proposed structure and highlight unique structural features of Isogravacridonechlorine. This comparative approach leverages the existing body of knowledge on this class of natural products to reinforce the structural assignment.

Biosynthesis of Isogravacridonechlorine

General Pathways for Acridone (B373769) Alkaloid Biosynthesis

The biosynthesis of the fundamental acridone skeleton is a well-established pathway that combines elements from both the shikimate and the polyketide pathways. rsc.orguwo.ca The journey begins with the amino acid L-tryptophan, a product of the shikimate pathway. However, it is not tryptophan itself but its precursor, anthranilic acid, that serves as the primary building block for the A and B rings of the acridone core. acs.org

The key steps in the general pathway are:

Formation of Anthranilate: Anthranilate is produced from chorismate, a crucial branch-point intermediate in the shikimate pathway, through a reaction catalyzed by anthranilate synthase (AS). rsc.org

N-methylation: Anthranilic acid is then N-methylated to form N-methylanthranilic acid. This step is critical as N-methylanthraniloyl-CoA, not anthraniloyl-CoA, is the preferred substrate for the subsequent condensation step in Ruta species. frontiersin.orgresearchgate.net

Activation: N-methylanthranilic acid is activated by conversion to its coenzyme A (CoA) thioester, N-methylanthraniloyl-CoA.

Polyketide Assembly: The central enzyme, acridone synthase (ACS), a type III polyketide synthase, catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. uwo.caresearchgate.net Malonyl-CoA provides the acetate (B1210297) units that form the C ring of the acridone structure.

Cyclization: Through a series of intramolecular Claisen condensations and cyclizations, the polyketide intermediate is folded and aromatized to yield the tricyclic acridone core, specifically 1,3-dihydroxy-N-methylacridone. core.ac.uk This compound is a pivotal intermediate, standing at the gateway to the diverse array of more complex acridone alkaloids. core.ac.uk

Elucidation of Key Enzymatic Transformations in Ruta Species

Research on cell cultures of Ruta species, particularly Ruta graveolens, has been instrumental in identifying the enzymes that craft the complex acridone alkaloids from the basic scaffold. core.ac.uknih.gov Following the formation of 1,3-dihydroxy-N-methylacridone, a series of tailoring enzymes, including prenyltransferases, cyclases, and, in the case of Isogravacridonechlorine, a putative halogenase, come into play.

Prenylation and Furan (B31954) Ring Formation: Isogravacridonechlorine is a furoacridone, meaning it possesses a furan ring fused to the acridone core. This feature is introduced through prenylation.

Prenyltransferases: These enzymes attach a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), to the acridone nucleus. Studies on Ruta graveolens have identified microsomal enzymes that catalyze the prenylation of 1,3-dihydroxy-N-methylacridone. core.ac.uk

Cyclization: Following prenylation, the attached prenyl chain undergoes cyclization to form the furan ring. This process is often catalyzed by cytochrome P450-dependent monooxygenases. In the biosynthesis of the related furoacridone, rutacridone (B1680283), in Ruta graveolens, a prenylated intermediate is cyclized to form the dihydrofuran ring. core.ac.uk A similar mechanism is presumed for the formation of the furan ring in Isogravacridonechlorine.

The Chlorination Step: The most distinctive feature of Isogravacridonechlorine is its chlorine atom. The enzymatic incorporation of chlorine into plant secondary metabolites is a rare event. While the specific enzyme for the chlorination of an acridone precursor has not yet been isolated or characterized from Ruta species, the existence of halogenating enzymes in nature provides a framework for understanding this reaction. acs.orgresearchgate.net

Two main classes of halogenating enzymes are known:

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻, or I⁻) to a reactive halogenating species. acs.org

Flavin-dependent Halogenases: These enzymes use reduced flavin (FADH₂), oxygen, and a halide salt to generate a hypohalous acid (e.g., HOCl) as the halogenating agent. researchgate.netrsc.org They are known for their high regioselectivity. researchgate.net

It is hypothesized that a specialized, likely regioselective, halogenase is responsible for the chlorination step in the biosynthesis of Isogravacridonechlorine. The precise timing of this step—whether it occurs before or after prenylation and cyclization—remains a subject for future investigation. However, the co-occurrence of Isogravacridonechlorine with non-chlorinated counterparts like rutacridone in Ruta chalepensis suggests that chlorination might be a late-stage modification. researchgate.net

Precursor Incorporation Studies (e.g., Acetate, Anthranilate)

The foundational precursors of the acridone ring have been confirmed through classic precursor incorporation studies using isotopically labeled compounds.

| Precursor | Incorporated into | Evidence |

| [¹⁴C]-Anthranilic acid | Acridone Rings A & B | Feeding studies have shown efficient incorporation into the acridone skeleton in various Ruta species. acs.org |

| [¹⁴C]-Acetate (via Malonyl-CoA) | Acridone Ring C | Consistent with the polyketide synthase mechanism, labeled acetate is incorporated into the C-ring of acridone alkaloids. |

| [¹⁴C]-Mevalonic acid | Isoprenoid side chain (Furan ring) | Feeding of labeled mevalonic acid to Ruta graveolens cell cultures resulted in radioactive rutacridone, confirming the isoprenoid origin of the furan ring. core.ac.uk |

| Chloride (³⁶Cl⁻) | Chlorine substituent | While specific studies on Isogravacridonechlorine are lacking, it is presumed that the chlorine atom originates from chloride ions present in the plant cells, assimilated and activated by a halogenase. |

These studies firmly establish the mixed biosynthetic origin of furoacridone alkaloids. The acridone core is derived from anthranilate and acetate, while the furan ring is of isoprenoid origin.

Genetic and Molecular Mechanisms Governing Isogravacridonechlorine Production

The production of acridone alkaloids, including Isogravacridonechlorine, is tightly regulated at the genetic and molecular level. This regulation allows the plant to control the allocation of resources between primary metabolism (like tryptophan synthesis) and the production of these defense-related secondary metabolites.

A key regulatory point is the enzyme anthranilate synthase (AS) . In Ruta graveolens, two distinct genes for the alpha subunit of AS have been identified, ASα1 and ASα2. rsc.org

ASα2: This gene is constitutively expressed and its corresponding enzyme is strongly feedback-inhibited by tryptophan. This isoform is primarily involved in maintaining the necessary supply of tryptophan for primary metabolism. rsc.org

ASα1: In contrast, the expression of this gene is induced by elicitors (such as fungal cell walls), and the resulting enzyme is significantly less sensitive to tryptophan feedback inhibition. rsc.org This allows for the accumulation of high levels of anthranilate, which can then be channeled into the biosynthesis of acridone alkaloids as a defense response. rsc.org

The expression of acridone synthase (ACS) is also inducible. In Ruta graveolens, ACS transcript levels increase in response to elicitor treatment, correlating with the accumulation of acridone alkaloids. nih.gov This suggests a coordinated transcriptional regulation of the pathway.

While the regulation of the early steps is partially understood, the specific genes encoding the enzymes for the later tailoring steps of Isogravacridonechlorine biosynthesis (i.e., the specific prenyltransferase, cyclase, and halogenase) have not yet been identified. It is plausible that these genes are co-expressed with ASα1 and ACS and may be located in a biosynthetic gene cluster within the Ruta genome, a common organizational feature for secondary metabolite pathways in plants. rsc.org

Comparative Biosynthetic Analysis with Related Plant Metabolites

The biosynthesis of Isogravacridonechlorine can be understood more clearly when compared with other related alkaloids found within the same plant or in related species.

Comparison with Rutacridone: Rutacridone is a furoacridone alkaloid that frequently co-occurs with Isogravacridonechlorine in Ruta species. researchgate.net The structure of rutacridone is identical to that of Isogravacridonechlorine, except for the absence of the chlorine atom.

Interactive Table: Structural Comparison of Related Acridone Alkaloids

| Feature | 1,3-dihydroxy-N-methylacridone | Rutacridone | Isogravacridonechlorine |

|---|---|---|---|

| Acridone Core | Present | Present | Present |

| Furan Ring | Absent | Present | Present |

| Chlorine Atom | Absent | Absent | Present |

This structural similarity strongly suggests that rutacridone is the likely immediate precursor to Isogravacridonechlorine . The proposed final step in the biosynthesis would be the regioselective chlorination of rutacridone, catalyzed by a specific halogenase. The presence or absence of Isogravacridonechlorine in different Ruta chemotypes may depend on the expression and activity of this putative halogenase.

Comparison with Furoquinoline Alkaloids: Furoquinoline alkaloids, such as dictamnine (B190991) and skimmianine, also frequently co-occur with acridone alkaloids in Ruta species. researchgate.nettandfonline.com Like acridones, they are derived from anthranilic acid. This co-occurrence points to a shared metabolic origin and a branch point in the biosynthetic pathway where anthranilate-derived intermediates are channeled towards different alkaloid classes. The regulatory mechanisms that determine the flux of precursors into either acridone or quinoline (B57606) alkaloid biosynthesis are a key area of ongoing research.

Pharmacological Activities of Isogravacridonechlorine

Antimicrobial Activity Investigations

Research has indicated that Isogravacridonechlorine, often as a constituent of plant extracts from species like Ruta chalepensis, has been evaluated for its antimicrobial effects. ljmu.ac.uk The antimicrobial potential of acridone (B373769) alkaloids is a significant area of study in the development of new therapeutic agents.

In Vitro Efficacy Against Bacterial Pathogens (e.g., Bacillus subtilis, Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli)

While the antimicrobial activity of plant extracts containing Isogravacridonechlorine has been assessed, specific data detailing the in vitro efficacy of the isolated compound against key bacterial pathogens such as Bacillus subtilis, Staphylococcus aureus, Mycobacterium smegmatis, and Escherichia coli is not extensively available in the reviewed scientific literature. mdpi.comresearchgate.netnih.govresearchgate.net General antimicrobial screening studies often evaluate crude extracts, and the specific contribution of Isogravacridonechlorine to the observed activity is not always delineated. ljmu.ac.uk

In Vitro Efficacy Against Fungal Pathogens (e.g., Candida albicans)

Similarly, investigations into the antifungal properties of Isogravacridonechlorine have been noted. turkjps.org Candida albicans is a common target in the search for new antifungal agents. mdpi.comnih.govnih.govfrontiersin.orgjmb.or.kr However, specific studies quantifying the direct in vitro efficacy of purified Isogravacridonechlorine against Candida albicans are not detailed in the surveyed literature. One study noted that ethereal extracts from certain plant families showed no antifungal activity against C. albicans. turkjps.org

Minimum Inhibitory Concentration (MIC) and Zone of Inhibition Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. wikipedia.orgnih.govbmglabtech.comnih.gov It is a quantitative indicator of a compound's potency. The zone of inhibition test is another common method, where the size of a clear area around an antimicrobial agent on an agar (B569324) plate indicates the agent's ability to inhibit microbial growth. microchemlab.comvims.edusingerinstruments.comresearchgate.net

While these methods are standard for evaluating antimicrobial efficacy, specific MIC values and zone of inhibition measurements for Isogravacridonechlorine against the aforementioned bacterial and fungal pathogens are not provided in the reviewed literature.

Table 1: In Vitro Antimicrobial Activity of Isogravacridonechlorine

| Pathogen | Test Method | Result |

| Bacillus subtilis | MIC / Zone of Inhibition | Data not available in reviewed literature |

| Staphylococcus aureus | MIC / Zone of Inhibition | Data not available in reviewed literature |

| Mycobacterium smegmatis | MIC / Zone of Inhibition | Data not available in reviewed literature |

| Escherichia coli | MIC / Zone of Inhibition | Data not available in reviewed literature |

| Candida albicans | MIC / Zone of Inhibition | Data not available in reviewed literature |

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

The mechanisms by which antimicrobial agents act are varied and can include the inhibition of cell wall synthesis, depolarization of the cell membrane, and interference with nucleic acid or protein synthesis. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com For many natural phenolic compounds, action often involves disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. mdpi.com However, the specific molecular and cellular mechanisms through which Isogravacridonechlorine may exert its antimicrobial effects have not been elucidated in the available scientific reports.

In Vitro Cytotoxic and Anticancer Potentials

The cytotoxic properties of acridone alkaloids against various cancer cell lines are a key area of research, with studies focusing on their ability to inhibit cell proliferation and induce apoptosis.

Antiproliferative Effects on Human Cancer Cell Lines (e.g., HM02, HEP G2, MCF 7, A549, EJ138, PC3, nasopharyngeal carcinoma NPC-TW01, NPC-TW06)

Studies have investigated the cytotoxic activity of extracts from plants known to contain Isogravacridonechlorine, such as Ruta chalepensis, against a panel of human cancer cell lines. ljmu.ac.uk This panel included liver (HEPG2), breast (MCF7), lung (A549), bladder (EJ138), and prostate (PC3) cancer cells. ljmu.ac.uk While these extracts showed notable cytotoxicity, the specific antiproliferative activity and IC₅₀ values for purified Isogravacridonechlorine against these cell lines are not specified in the reviewed literature. nih.govljmu.ac.uknotulaebotanicae.roresearchgate.netnih.govnih.govnih.govarchivesofmedicalscience.com

Furthermore, there is a lack of available data regarding the in vitro cytotoxic effects of Isogravacridonechlorine on the HM02 (gastric adenocarcinoma) and nasopharyngeal carcinoma cell lines NPC-TW01 and NPC-TW06. nih.govcellosaurus.orgnih.gov

Table 2: In Vitro Antiproliferative Activity of Isogravacridonechlorine

| Cell Line | Cancer Type | IC₅₀ Value |

| HM02 | Gastric Adenocarcinoma | Data not available in reviewed literature |

| HEP G2 | Hepatocellular Carcinoma | Data not available in reviewed literature |

| MCF 7 | Breast Adenocarcinoma | Data not available in reviewed literature |

| A549 | Lung Carcinoma | Data not available in reviewed literature |

| EJ138 | Bladder Carcinoma | Data not available in reviewed literature |

| PC3 | Prostate Cancer | Data not available in reviewed literature |

| NPC-TW01 | Nasopharyngeal Carcinoma | Data not available in reviewed literature |

| NPC-TW06 | Nasopharyngeal Carcinoma | Data not available in reviewed literature |

Quantitative Assessment of Cell Viability and Proliferation Assays (e.g., MTT, CCK8)

The evaluation of a compound's effect on cell viability and proliferation is a fundamental step in assessing its pharmacological potential. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK8 (Cell Counting Kit-8) are widely used colorimetric methods for this purpose. creative-biogene.com These assays quantify the metabolic activity of cells, which is directly proportional to the number of viable cells in a sample. creative-biogene.comdojindo.com In living cells, mitochondrial dehydrogenases or other cellular dehydrogenases reduce a tetrazolium salt (like MTT or WST-8 in CCK8) to a colored formazan (B1609692) product. creative-biogene.comdojindo.com The intensity of the resulting color, measured by a microplate reader, indicates the number of metabolically active, and therefore viable, cells. dojindo.comnih.gov

Research has demonstrated that Isogravacridonechlorine, an alkaloid found in the roots and aerial parts of Ruta graveolens, exerts a significant effect on the viability of MDA-MB-231 breast cancer cells. nih.govresearchgate.net Studies utilizing the MTT assay have been instrumental in evaluating the cytotoxic properties of plant extracts containing Isogravacridonechlorine against various human tumor cell lines. ljmu.ac.uk This method involves treating cells with the compound for a specific duration, after which the MTT reagent is added. Following an incubation period, the resulting formazan crystals are solubilized, and the absorbance is measured to determine the reduction in cell viability. creative-biogene.com

Table 1: Cytotoxicity of Plant Extracts Containing Isogravacridonechlorine against Human Tumor Cell Lines (MTT Assay)

| Extract Source | Target Cell Line | Assay Method | Observed Effect | Reference |

|---|---|---|---|---|

| Ruta chalepensis (contains Isogravacridonechlorine) | Urinary bladder cancer (EJ-138), Liver hepatocellular carcinoma (HEPG2), Lung cancer (A549), Breast cancer (MCF7), Prostate cancer (PC3) | MTT Assay | Demonstrated notable cytotoxicity against all five human tumour cell lines tested. | ljmu.ac.uk |

| Ruta graveolens (contains Isogravacridonechlorine) | Breast cancer (MDA-MB-231) | Not specified, but assessed for viability | Exerted a marked effect on cell viability. | nih.govresearchgate.net |

Investigations into Cell Death Mechanisms (e.g., Apoptosis, Necrosis)

Cell death is a fundamental biological process that can occur through distinct mechanisms, primarily classified as apoptosis and necrosis. nih.gov Apoptosis is a form of programmed cell death characterized by a series of controlled molecular events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without eliciting an inflammatory response. nih.govksumsc.com Necrosis, in contrast, is typically considered an uncontrolled form of cell death resulting from acute injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which triggers inflammation. nih.govcellsignal.comassaygenie.com

Investigations into the cellular effects of Isogravacridonechlorine have revealed that it induces cell death in MDA-MB-231 breast cancer cells primarily through the intrinsic pathway of apoptosis. nih.govresearchgate.net A key finding is the activation of caspase-3 and caspase-9, while caspase-8 was not activated. nih.govresearchgate.net Caspases are a family of proteases that execute the process of apoptosis. The activation of caspase-9 is a hallmark of the intrinsic, or mitochondrial, pathway, which is initiated by internal cellular stress. This is distinct from the extrinsic pathway, which is triggered by external signals and involves the activation of caspase-8. The activation of caspase-9 subsequently leads to the activation of executioner caspases like caspase-3, which dismantle the cell. nih.gov While apoptosis is the primary mechanism, some studies on plant extracts containing Isogravacridonechlorine also noted that induced cell death might involve plasma membrane damage, which results in the release of the lactate (B86563) dehydrogenase (LDH) enzyme, a characteristic feature of necrotic cell death. ljmu.ac.uk

Analysis of Cell Cycle Perturbation and Arrest

The cell cycle is the ordered sequence of events by which a cell duplicates its contents and divides into two. nih.gov It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). embopress.org Progression through these phases is tightly regulated, and cells can exit the cycle into a state of arrest (G0) in response to external or internal signals, such as DNA damage. embopress.orgoncotarget.com Perturbation of the cell cycle is a common mechanism of action for anticancer agents.

Isogravacridonechlorine has been shown to significantly disturb the normal progression of the cell cycle in MDA-MB-231 cells. nih.govresearchgate.net Analysis revealed that the compound causes a decrease in the proportion of cells in the G0/G1 and G2/M phases. nih.govresearchgate.net Concurrently, there is an increase in the percentage of cells in the S phase, suggesting a block during DNA replication. nih.govresearchgate.net Furthermore, treatment with Isogravacridonechlorine leads to the appearance of a subdiploid (sub-G1) population, which is indicative of apoptotic cells with fragmented DNA. nih.govresearchgate.net This disruption of the cell cycle prevents cancer cells from successfully completing division, ultimately contributing to the reduction in cell viability.

Table 2: Effect of Isogravacridonechlorine on Cell Cycle Distribution in MDA-MB-231 Cells

| Cell Cycle Phase | Observed Effect | Interpretation | Reference |

|---|---|---|---|

| G0/G1 | Decrease | Reduction in the resting/pre-DNA synthesis population. | nih.govresearchgate.net |

| S | Increase | Arrest or delay during the DNA synthesis phase. | nih.govresearchgate.net |

| G2/M | Decrease | Reduction in the pre-mitotic/mitotic population. | nih.govresearchgate.net |

| Sub-G1 | Increase/Appearance | Indication of apoptotic cell death (DNA fragmentation). | nih.govresearchgate.net |

Identification of Molecular Targets and Signaling Pathway Modulation (e.g., Cytochrome C leakage, PI3K/Akt/mTOR, MAPK)

The pharmacological effects of a compound are mediated by its interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways. Key pathways like the PI3K/Akt/mTOR and MAPK cascades are central regulators of cell growth, proliferation, survival, and apoptosis, and are often dysregulated in cancer. mdpi.comthno.org The PI3K/Akt/mTOR pathway, when activated, promotes cell survival and growth, and its inhibition is a major target for cancer therapy. nih.govnih.gov

The finding that Isogravacridonechlorine activates the intrinsic apoptotic pathway via caspase-9 strongly implies an upstream event involving the mitochondria. nih.gov A critical step in this pathway is the permeabilization of the mitochondrial outer membrane, which leads to the leakage of Cytochrome C into the cytoplasm. Cytoplasmic Cytochrome C then participates in the formation of the apoptosome, which recruits and activates caspase-9, initiating the apoptotic cascade.

While direct studies detailing the effect of Isogravacridonechlorine on the PI3K/Akt/mTOR or MAPK pathways are not specified in the available literature, its demonstrated ability to induce apoptosis and cell cycle arrest suggests a potential influence on these critical cell signaling networks. nih.govresearchgate.net The induction of apoptosis often involves the downregulation of pro-survival signals, many of which are mediated by the PI3K/Akt pathway. mdpi.com

Mutagenic Properties of Isogravacridonechlorine

Assessment of Frameshift Mutagenicity

Mutagenicity refers to the capacity of a physical or chemical agent to induce genetic mutations. nih.gov One specific type of mutation is a frameshift mutation, which involves the insertion or deletion of nucleotides in a DNA sequence in numbers that are not a multiple of three. This alters the reading frame of the genetic code, leading to a completely different translation from the original.

Isogravacridonechlorine, a furanoacridone alkaloid isolated from the roots of Ruta graveolens, has been identified as a potent and direct-acting frameshift mutagen. nih.gov Its mutagenic activity and mode of action were characterized using various Salmonella typhimurium strains, a standard method for detecting gene mutations (Ames test). nih.gov The research indicated that the compound is active without the need for metabolic activation by liver enzymes, classifying it as a direct-acting mutagen. nih.gov This property is characteristic of certain acridine (B1665455) compounds, which can directly interact with DNA. nih.gov

Mechanisms of DNA Interaction and Genotoxicity

Genotoxicity describes the destructive effect of an agent on a cell's genetic material (DNA and RNA), affecting its integrity. juniperpublishers.com This damage can occur through direct interaction with DNA or via indirect mechanisms. iarc.frmdpi.com Agents that cause genotoxicity are known as genotoxins. juniperpublishers.com

As an acridine derivative, the genotoxic mechanism of Isogravacridonechlorine is likely rooted in its chemical structure. nih.gov Acridine compounds are well-known DNA intercalators. This mechanism involves the flat, aromatic ring system of the molecule inserting itself between the base pairs of the DNA double helix. This physical intercalation can distort the DNA structure, leading to errors during DNA replication or repair. Such errors can manifest as frameshift mutations, explaining the observed mutagenic activity of Isogravacridonechlorine. nih.gov This direct interaction with DNA represents a primary genotoxic mechanism, where the compound itself, rather than a metabolite, is responsible for the genetic damage. mdpi.com

Synthetic and Semisynthetic Chemical Biology of Isogravacridonechlorine

Approaches to the Total Synthesis of Isogravacridonechlorine

A dedicated total synthesis for Isogravacridonechlorine has not been extensively reported in peer-reviewed literature. However, the synthesis of the core acridone (B373769) structure is well-established and provides a blueprint for potential synthetic routes to Isogravacridonechlorine. The most common and versatile method for constructing the acridone skeleton is the Ullmann condensation, followed by a cyclization reaction. mostwiedzy.pl

A plausible synthetic strategy for Isogravacridonechlorine would likely commence with the synthesis of a substituted diphenylamine (B1679370) intermediate. This could be achieved through an Ullmann condensation of a suitably substituted anthranilic acid and a halogenated aromatic partner. Subsequent cyclization, typically under acidic conditions using reagents like polyphosphoric acid (PPA) or sulfuric acid, would yield the tricyclic acridone core.

The subsequent steps would involve the introduction and elaboration of the remaining functionalities. The formation of the furo[2,3-c]acridin-6-one system is a key challenge. This could potentially be achieved through the introduction of a prenyl group onto the acridone core, followed by oxidative cyclization. The final chlorination and hydroxylation of the side chain would complete the synthesis.

Table 1: Hypothetical Key Steps in the Total Synthesis of Isogravacridonechlorine

| Step | Reaction Type | Key Reagents | Intermediate Formed | Notes |

| 1 | Ullmann Condensation | Substituted Anthranilic Acid, Halogenated Aromatic, Copper Catalyst | Substituted Diphenylamine | Forms the backbone of the acridone structure. |

| 2 | Cyclization | Polyphosphoric Acid (PPA) | Tricyclic Acridone Core | Establishes the fundamental heterocyclic system. |

| 3 | Prenylation | Prenyl Bromide, Base | Prenylated Acridone | Introduces the carbon framework for the furan (B31954) ring. |

| 4 | Oxidative Cyclization | Oxidizing Agent (e.g., m-CPBA) | Furo[2,3-c]acridin-6-one | Constructs the fused furan ring. |

| 5 | Chlorohydroxylation | Chlorine Source, Water | Isogravacridonechlorine | Final functional group installation on the side chain. |

Strategies for Semisynthesis and Structural Modification

Given the availability of related acridone alkaloids from natural sources, semisynthesis presents a more direct route to Isogravacridonechlorine and its derivatives. Natural products such as rutacridone (B1680283), which shares the same furo[2,3-c]acridin-6-one core, could serve as ideal starting materials. medchemexpress.comresearchgate.net

A potential semisynthetic strategy could involve the selective modification of the side chain of a precursor alkaloid. For instance, if a related natural product with a similar but unchlorinated side chain is isolated, the introduction of the chlorine and hydroxyl groups could be achieved through targeted chemical transformations.

Structural modifications of the acridone scaffold are also of significant interest to explore structure-activity relationships (SAR). Modifications could include:

Alteration of the substitution pattern on the aromatic rings: Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties and biological activity of the molecule.

Modification of the N-methyl group: Demethylation or replacement with other alkyl or aryl groups could influence the compound's solubility and interactions with biological targets.

Modification of the furan ring: Ring-opening or substitution on the furan moiety could lead to novel analogs with different pharmacological profiles.

Recent studies on the semisynthesis of pyranoacridone alkaloids have demonstrated the feasibility of modifying functionalizable groups on the acridone scaffold to produce derivatives with enhanced cytotoxic activity. acs.orgnih.gov

Development of Analogs for Enhanced Biological Activity and Selectivity

The development of analogs of Isogravacridonechlorine is a promising avenue for enhancing its biological activity and improving its selectivity towards specific molecular targets. The acridone scaffold is a well-known DNA intercalator and topoisomerase inhibitor, and modifications to the structure can fine-tune these interactions. rsc.org

The synthesis of a library of analogs would allow for a systematic investigation of the SAR. Key areas for modification to generate analogs with potentially enhanced activity include:

The side chain: The chloro-hydroxy-propyl group is a unique feature of Isogravacridonechlorine. Varying the length and functionalization of this chain could significantly impact biological activity.

The aromatic rings: As mentioned, altering the substituents on the benzene (B151609) rings can influence DNA binding and enzyme inhibition.

The heterocyclic core: Replacing the furan ring with other five- or six-membered heterocycles could lead to novel scaffolds with different biological properties.

Research on other acridone analogs has shown that the introduction of specific side chains can lead to compounds with potent and selective anticancer activity. mdpi.com

Table 2: Proposed Analogs of Isogravacridonechlorine and Rationale for Synthesis

| Analog Type | Modification | Rationale | Potential Biological Target |

| Side Chain Variants | Replacement of chlorine with other halogens (F, Br, I) | Modulate lipophilicity and binding interactions. | DNA, Topoisomerases |

| Alteration of the hydroxyl group position or stereochemistry | Investigate the importance of hydrogen bonding. | Kinases, Enzymes | |

| Aromatic Ring Analogs | Introduction of nitro or amino groups | Enhance DNA intercalation and/or redox properties. | DNA, Redox-sensitive proteins |

| Addition of methoxy (B1213986) or hydroxyl groups | Modify solubility and potential for hydrogen bonding. | Various enzymes and receptors | |

| Heterocyclic Core Variants | Replacement of the furan with a pyran ring | Alter the geometry and electronic properties of the scaffold. | DNA, RNA |

| Saturation of the furan ring | Increase conformational flexibility. | Various protein targets |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the synthesis of complex natural products. cmu.edu While a specific chemoenzymatic route to Isogravacridonechlorine has not been reported, the biosynthesis of acridone alkaloids provides a roadmap for potential strategies.

Acridone alkaloids are biosynthesized from anthranilic acid and malonyl-CoA. core.ac.uk Key enzymatic steps often involve prenylation and cyclization reactions catalyzed by specific enzymes. A chemoenzymatic approach could leverage these enzymes or engineered variants to construct the core structure with high stereoselectivity.

For example, a chemically synthesized acridone precursor could be subjected to an enzymatic prenylation to install the side chain precursor. Subsequent chemical or enzymatic steps could then complete the synthesis. The use of lipases for kinetic resolution of intermediates is another potential application of enzymes in the synthesis of chiral acridone alkaloids.

Research into the chemoenzymatic synthesis of quinoline (B57606) and quinolone alkaloids, which are biosynthetic precursors to acridones, has demonstrated the potential of using enzymes like non-heme-iron oxygenases for key transformations. cmu.edu This suggests that similar strategies could be developed for the synthesis of Isogravacridonechlorine and its analogs.

Table 3: Potential Chemoenzymatic Steps in the Synthesis of Isogravacridonechlorine

| Step | Reaction Type | Enzyme Class | Substrate | Product |

| 1 | Prenylation | Prenyltransferase | Substituted Acridone | Prenylated Acridone Intermediate |

| 2 | Oxidative Cyclization | Cytochrome P450 Monooxygenase | Prenylated Acridone | Dihydrofuroacridone Intermediate |

| 3 | Asymmetric Reduction | Ketoreductase | Ketone Precursor | Chiral Alcohol Intermediate |

| 4 | Regioselective Halogenation | Halogenase | Unsubstituted Side Chain | Chlorinated Intermediate |

Structure Activity Relationship Sar Studies

Impact of Acridone (B373769) Scaffold Modifications on Biological Efficacy

The fundamental acridone scaffold, a tricyclic aromatic system, serves as the cornerstone for the biological activity of this class of compounds. Modifications to this core structure have been shown to significantly influence their therapeutic potential, particularly their cytotoxic effects against cancer cell lines. researchgate.net

One of the most critical features of the acridone scaffold is the presence and position of hydroxyl groups. Studies on various acridone alkaloids have consistently demonstrated that a hydroxyl group at the C-1 position is often crucial for potent cytotoxic activity. nih.govscispace.com For instance, research on glyfoline (B1233050) and its analogs revealed that 1-hydroxy-9-acridones were more active against human leukemic HL-60 cells than their 1-methoxy counterparts. nih.govacs.org This suggests that the hydrogen-bonding capability of the 1-hydroxyl group plays a vital role in the interaction with biological targets.

Furthermore, the nature of the substituent at the N-10 position of the acridone ring profoundly impacts biological efficacy. The replacement of the N-methyl group in glyfoline with an NH or a larger N-(2-diethylamino)ethyl group resulted in a significant decrease or complete loss of cytotoxicity. nih.govacs.org Conversely, in other series of acridone derivatives, the introduction of alkyl side chains at the N-10 position has been found to enhance anticancer properties. derpharmachemica.com This highlights the nuanced role of the N-10 substituent, where its size, polarity, and basicity can modulate activity.

Modifications to the A-ring of the acridone scaffold also play a significant role. The introduction of a nitro group, an electron-withdrawing substituent, at the A-ring of glyfoline congeners rendered them inactive. In contrast, the presence of an amino group, an electron-donating substituent, at the same position resulted in cytotoxic compounds. nih.govacs.org This indicates that the electronic properties of the A-ring are a key determinant of the biological activity of acridone alkaloids.

| Scaffold Modification | Impact on Cytotoxicity | Reference Compound Example | Supporting Evidence |

| 1-Hydroxy Group | Essential for high activity | Glyfoline | 1-hydroxy derivatives are more potent than 1-methoxy derivatives. nih.govacs.org |

| N-10 Substitution | Activity is sensitive to the nature of the substituent | Glyfoline | Replacement of N-methyl with NH or larger groups reduces or abolishes activity. nih.govacs.org |

| A-Ring Substitution | Electron-donating groups are favorable | Glyfoline Congeners | Nitro-substituted derivatives are inactive, while amino-substituted ones are cytotoxic. nih.govacs.org |

Role of Peripheral Substituents in Molecular Recognition

Peripheral substituents attached to the acridone core are instrumental in the molecular recognition process, influencing how these molecules interact with their biological targets, such as DNA and various enzymes. bme.hu The nature, position, and stereochemistry of these substituents can fine-tune the binding affinity and selectivity of acridone derivatives.

The planarity of the acridone ring system allows it to act as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. researchgate.net The presence of specific side chains can enhance this interaction. For example, the introduction of basic side chains can promote electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

In a study of tetracyclic acridones, it was established that a secondary amine, hydroxyl groups at C-1 and C-5, and a prenyl group at C-2 were important for their antiproliferative activities. nih.gov The prenyl group, a lipophilic substituent, likely enhances membrane permeability or hydrophobic interactions with the target.

The introduction of different substituents can also influence the ability of acridone derivatives to act as enzyme inhibitors. For instance, in the development of acridone-based inhibitors of microtubule affinity-regulating kinase 4 (MARK4), the addition of extra groups designed to engage with the P-loop or the DFG motif of the enzyme's active site led to increased potency and selectivity. nih.gov

The enantiomeric recognition of chiral molecules is another area where peripheral substituents play a crucial role. In studies involving acridino-crown ethers, the introduction of different substituents on the chiral centers of guest molecules led to varying degrees of enantiomeric recognition. bme.hu This highlights the importance of steric factors in achieving selective molecular recognition.

| Peripheral Substituent | Role in Molecular Recognition | Example of Interaction | Supporting Evidence |

| Basic Side Chains | Enhance DNA binding | Electrostatic interaction with DNA phosphate backbone | Acridine (B1665455) derivatives with basic side chains show strong DNA intercalation. rsc.org |

| Prenyl Group | Increases antiproliferative activity | Enhances membrane permeability or hydrophobic interactions | Important for the activity of tetracyclic acridones. nih.gov |

| Specific Functional Groups | Target enzyme active sites | Engage with specific motifs like the P-loop in kinases | Modifications led to potent and selective MARK4 inhibitors. nih.gov |

| Chiral Substituents | Enable enantiomeric recognition | Steric hindrance leads to selective binding of one enantiomer | Observed in acridino-crown ether complexes. bme.hu |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crimsonpublishers.com For acridone derivatives, QSAR studies have been instrumental in identifying the key physicochemical and structural features that govern their cytotoxic potential. derpharmachemica.comnih.govnih.gov

In a QSAR study on a series of cytotoxic acridones, a pharmacophore model was developed which identified essential features for activity against HL-60 cancer cells. These included one hydrogen bond acceptor, one hydrophobic region, and three aromatic rings. derpharmachemica.com This model suggests that a combination of hydrogen bonding and hydrophobic interactions is crucial for the cytotoxic effects of these compounds.

Field-based 3D-QSAR studies have provided further insights into the favorable and unfavorable regions for substitution on the acridone nucleus. These studies revealed that a larger alkyl group at the N-10 position and the carbonyl oxygen of the acridone core are favorable for cytotoxic activity. derpharmachemica.com This aligns with experimental observations where N-10 substitution patterns significantly impact biological efficacy.

The statistical robustness of QSAR models is critical for their predictive power. In a study of 2,4-dimethylacridones, QSAR models with high squared correlation coefficients (R²) of up to 0.983 were generated, indicating a strong correlation between the molecular descriptors and the observed cytotoxicity. nih.gov Such models can be valuable tools for predicting the activity of newly designed acridone derivatives.

| QSAR Model Type | Key Findings | Predicted Favorable Features | Statistical Significance (Example) |

| Pharmacophore Model | Identified essential features for cytotoxicity | One hydrogen bond acceptor, one hydrophobic region, three aromatic rings | - |

| Field-based 3D-QSAR | Identified favorable substitution regions | Larger alkyl group at N-10, carbonyl oxygen | r² = 0.92, q² = 0.68 |

| 2D-QSAR | Correlated molecular descriptors with cytotoxicity | - | R² up to 0.983 |

Computational Chemistry for Ligand-Target Interactions

Computational chemistry, particularly molecular docking, has become an indispensable tool for elucidating the interactions between ligands and their biological targets at the molecular level. core.ac.uk For acridone derivatives, docking studies have provided valuable insights into their binding modes with various targets, including DNA and enzymes like topoisomerases and kinases. nih.govijpsjournal.comnih.gov

Molecular docking studies of tetracyclic acridone derivatives with anticancer activity have revealed potential ligand-protein binding interactions. These studies showed that the compounds could bind to enzymes through interactions with neutral amino acid residues and the carbonyl groups of the acridone derivatives, with binding energies indicating strong affinity. nih.gov

In the case of 2,4-dimethylacridones, molecular docking simulations were used to understand their interaction with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. The results showed favorable interactions, suggesting a potential mechanism for their ability to reverse drug resistance. nih.gov

The combination of molecular docking with QSAR studies provides a powerful approach for rational drug design. Docking can identify the binding pose of a ligand, while QSAR can quantify the structural features that contribute to its activity. This integrated approach has been successfully applied to acridine derivatives to guide the synthesis of more potent and selective compounds. nih.gov

| Computational Technique | Target | Key Insights from Acridone Studies | Supporting Evidence |

| Molecular Docking | Topoisomerases | Identified key binding interactions and high binding affinities for bis-acridone derivatives. ijpsjournal.com | Docking studies revealed binding energies ranging from -9.884 to -3.423 kcal/mol. ijpsjournal.com |

| Molecular Docking | P-glycoprotein | Showed favorable interactions of 2,4-dimethylacridones, suggesting a mechanism for MDR reversal. nih.gov | Identified potential for modulating P-gp mediated multidrug resistance. nih.gov |

| Density Functional Theory (DFT) | - | Predicted the instability of certain aza-acridine derivatives in aqueous media. mdpi.com | Correlated computational findings with experimental observations of moderate biological activity. mdpi.com |

| Molecular Docking & QSAR | Aromatase, Glycosyltransferase | Predicted the inhibitory potential of new acridone alkaloids and their binding modes. nih.gov | Integrated computational approaches to identify putative biological targets. nih.gov |

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acridone (B373769) alkaloids due to its high resolution and sensitivity. tandfonline.com For compounds like Isogravacridonechlorine, reversed-phase HPLC is the most common approach.

Detailed Research Findings: A typical HPLC method for acridone alkaloids involves a C18 column and a gradient elution system. tandfonline.comresearchgate.net The mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water. tandfonline.comresearchgate.net Due to the fluorescent nature of the acridone skeleton, fluorescence detection is highly effective, offering excellent sensitivity and selectivity. tandfonline.comresearchgate.net For instance, a method developed for 9(10H)-acridone used excitation and emission wavelengths of 395 and 435 nm, respectively, achieving a detection limit as low as 0.67 ng/mL. researchgate.net The method demonstrated a linear relationship between peak area and concentration with a correlation coefficient of 0.999, indicating high accuracy for quantification. researchgate.net Such a method would be directly applicable to Isogravacridonechlorine, with minor adjustments to the gradient and detection parameters to optimize for its specific retention time and spectral properties.

Semi-preparative HPLC is also crucial for isolating pure Isogravacridonechlorine from complex plant extracts for use as a reference standard or for further structural elucidation. nih.gov

Table 1: Representative HPLC Parameters for Acridone Alkaloid Analysis

| Parameter | Value | Reference |

| Column | Reversed-phase C18 (e.g., 4.3 mm x 25 cm) | tandfonline.comresearchgate.net |

| Mobile Phase | Gradient of methanol in water | tandfonline.comresearchgate.net |

| Flow Rate | 1.0 mL/min | tandfonline.comresearchgate.net |

| Detection | Fluorescence (Ex: ~395 nm, Em: ~435 nm) | researchgate.net |

| Injection Volume | 20 µL | tandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of chlorinated natural products like Isogravacridonechlorine. nih.gov It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for sensitive detection and structural characterization.

Detailed Research Findings: LC-MS is particularly valuable for identifying Isogravacridonechlorine and its metabolites in complex biological matrices. The presence of a chlorine atom in the molecule produces a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which is a powerful diagnostic tool in mass spectrometry for selectively identifying chlorinated compounds in a complex mixture. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its metabolites. nih.govresearchgate.net

For trace analysis of chlorinated compounds, methods using electrospray ionization (ESI) in negative ion mode have proven effective. nih.govacs.org For example, in the analysis of other chlorinated molecules, selected reaction monitoring (SRM) has been used to achieve detection limits in the low femtomole range. nih.gov A similar targeted approach could be developed for Isogravacridonechlorine for high-sensitivity quantification.

Table 2: LC-MS Parameters for Analysis of Chlorinated Natural Products

| Parameter | Value/Technique | Reference |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole | nih.govacs.org |

| Detection Mode | Negative Ion Mode (for chlorinated compounds) | nih.govacs.org |

| Key Feature | Isotopic pattern recognition for chlorine | researchgate.net |

| Advanced Technique | Selected Reaction Monitoring (SRM) for trace quantification | nih.gov |

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric methods offer simpler and more rapid alternatives for the quantification of acridone alkaloids, including Isogravacridonechlorine, especially in quality control settings.

Detailed Research Findings: Acridone alkaloids possess a unique chromophore and are known to be fluorescent, a property that can be exploited for their analysis. researchgate.netnih.gov Spectrophotometric methods have been developed for the determination of various acridone derivatives. nih.govnih.gov These methods are often based on measuring the absorbance at a specific wavelength. For instance, studies on 9-amino-substituted acridines have utilized spectrophotometry to investigate their hydrolysis rates. nih.gov

The intrinsic fluorescence of the acridone nucleus provides the basis for highly sensitive spectrofluorometric assays. researchgate.net The fluorescence properties are influenced by substituents on the acridone ring, meaning that the excitation and emission maxima for Isogravacridonechlorine would need to be empirically determined. nih.gov The quenching of acridone fluorescence by other molecules has also been used as an analytical principle. researchgate.net

Development of Standard Reference Materials

The availability of a well-characterized standard reference material for Isogravacridonechlorine is critical for the accuracy and validation of any analytical method.

Detailed Research Findings: Currently, specific standard reference materials for Isogravacridonechlorine are not widely commercially available. The development of such a standard would require its isolation and purification from a natural source, likely the plant Ruta graveolens, followed by comprehensive characterization. researchgate.netresearchgate.net The purification process would typically involve a series of chromatographic steps, including column chromatography and semi-preparative HPLC. nih.gov

The identity and purity of the isolated Isogravacridonechlorine would then be rigorously established using a combination of techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) for structural elucidation. acs.org

High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. scielo.br

HPLC to determine chromatographic purity.

Elemental analysis to confirm the percentage of carbon, hydrogen, nitrogen, and chlorine.

Once characterized, this material would serve as a primary analytical standard for the calibration of instruments and the validation of analytical methods for Isogravacridonechlorine. chromadex.com Companies that specialize in phytochemical reference standards would be the likely sources for such a material in the future. chromadex.comlgcstandards.com

Future Directions and Translational Research Perspectives

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Future research will likely focus on elucidating the precise molecular and cellular mechanisms of Isogravacridonechlorine. Advanced analytical techniques will be pivotal in this endeavor. rsc.org Techniques such as photoionization and photoelectron photoion coincidence spectroscopy can help identify reactive intermediates and clarify reaction pathways. rsc.org Mechanistic studies on analogous compounds, like the catalytic alkane hydroxylation by certain copper systems, showcase the level of detail required to understand the initiation and propagation steps of its biological activity. rsc.org For Isogravacridonechlorine, this would involve identifying its direct molecular targets and understanding how it modulates cellular signaling pathways. This could reveal, for example, if it functions as a DNA intercalator or an inhibitor of key enzymes like topoisomerases, which are known activities for some acridone (B373769) derivatives. rsc.orgnih.gov

Exploration of Synergistic Effects with Other Therapeutic Agents

A significant area of future investigation is the potential for Isogravacridonechlorine to act synergistically with other therapeutic agents. nih.govnih.govumn.edu Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can enhance therapeutic efficacy and potentially lower required doses, thus reducing side effects. nih.govmdpi.com Studies on drug combinations have shown that synergistic effects are often context-specific, which could allow for targeted therapies. nih.gov For instance, research on antifungal treatments has demonstrated that combining fluconazole (B54011) with other molecules can amplify its activity. elifesciences.org Future studies could explore combinations of Isogravacridonechlorine with existing chemotherapeutic or antimicrobial agents to identify synergistic pairings. mdpi.comelifesciences.org

Bioengineering of Ruta Species for Enhanced Isogravacridonechlorine Production

The natural abundance of Isogravacridonechlorine in Ruta species may be low, presenting a challenge for large-scale production. researchgate.netmdpi.com Bioengineering of Ruta graveolens and other related species offers a promising avenue to enhance the yield of this and other bioactive alkaloids. researchgate.netnih.gov Genetic transformation using methods like Agrobacterium tumefaciens-mediated transformation has already been developed for Ruta graveolens. researchgate.net By overexpressing key enzymes in the acridone biosynthetic pathway, such as acridone synthase (ACS), it may be possible to increase the production of Isogravacridonechlorine. nih.govresearchgate.net Furthermore, the development of engineered Corynebacterium glutamicum for the production of N-methylanthranilate, a precursor for acridone alkaloids, demonstrates the potential of microbial fermentation for producing key intermediates. nih.gov

Novel Drug Delivery System Development (Theoretical)

The therapeutic potential of Isogravacridonechlorine could be significantly enhanced through the development of novel drug delivery systems. acmgloballab.comresearchgate.net These systems aim to improve drug solubility, stability, and bioavailability, while also enabling targeted delivery to specific tissues or cells. acmgloballab.comresearchgate.net Theoretical approaches for Isogravacridonechlorine could include encapsulation in liposomes, micelles, or polymeric nanoparticles. acmgloballab.comresearchgate.net Such formulations could potentially improve its delivery across biological membranes and increase its concentration at the site of action, thereby enhancing its therapeutic effect and minimizing potential off-target effects. acmgloballab.com

Chemoinformatic-driven Target Identification and Validation

Chemoinformatics and computational methods are powerful tools for identifying and validating the molecular targets of bioactive compounds. acs.org For Isogravacridonechlorine, these approaches can be used to screen large databases of proteins to predict potential binding partners. acs.org Virtual screening methods can help prioritize targets for experimental validation, thereby accelerating the drug discovery process. acs.org Studies on other compounds have successfully used chemoinformatics to identify novel chemotypes for various diseases. acs.org This approach could be applied to Isogravacridonechlorine to identify its primary targets and to understand the structural basis of its activity.

Elucidation of Metabolic Fate and Biotransformation Pathways (In Vitro and In Vivo Models)

Understanding the metabolic fate and biotransformation of Isogravacridonechlorine is crucial for its development as a therapeutic agent. nih.govacs.orgkau.edu.sa In vitro studies using liver microsomes and other enzyme systems can identify the major metabolic pathways and the enzymes responsible for its metabolism. acs.org Subsequent in vivo studies in animal models would then be necessary to confirm these findings and to understand the pharmacokinetics and biodistribution of the compound and its metabolites. nih.gov Research on the biotransformation of the parent compound, acridine (B1665455), by microorganisms like Mycobacterium vanbaalenii has identified several metabolites, providing a model for the types of transformations that Isogravacridonechlorine might undergo. nih.gov

Green Chemistry Principles in Isogravacridonechlorine Research

The application of green chemistry principles will be essential in the future research and development of Isogravacridonechlorine. researchgate.netresearchgate.net This includes the development of environmentally friendly methods for its extraction from natural sources and for its chemical synthesis. Microwave-promoted synthesis and the use of green solvents are examples of approaches that can reduce the environmental impact of chemical processes. researchgate.net Research into the synthesis of acridone derivatives has already demonstrated the feasibility of such green chemistry approaches. researchgate.netresearchgate.net

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in isogravacridonechlorine bioassays?